2-Chloro-1-methylpyridinium iodide
Overview
Description
It is primarily used for the activation of hydroxyl groups in carboxylic acids and alcohols, facilitating the formation of esters, lactones, amides, lactams, and ketenes . This compound is a pale yellow crystalline solid that is stable at room temperature under normal storage and handling conditions .
Mechanism of Action
- It facilitates the synthesis of derivatives such as esters, lactones, amides, lactams, and ketenes from the corresponding carboxylic acids .
- CMPI serves as a dehydrating agent, converting aldoximes to nitriles and alcohols to alkyl thiocyanates .
- It acts as a cross-linking agent, creating biodegradable cross-linked hyaluronic acid films and gelatin membranes for biomedical applications .
- Additionally, CMPI functions as a condensing agent, synthesizing various β-lactams from β-amino acids .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
2-Chloro-1-methylpyridinium iodide plays a significant role in biochemical reactions. It is used to synthesize derivatives of esters, lactones, amides, lactams, and ketenes from the corresponding carboxylic acids . It is also used as a dehydrating agent for the conversion of various aldoximes to nitriles, and alcohols into alkyl thiocyanates
Cellular Effects
It is known to be used as a cross-linking agent to fabricate biodegradable cross-linked hyaluronic acid film and gelatin membranes for biomedical applications
Molecular Mechanism
The molecular mechanism of this compound involves the activation of the hydroxy group of alcohols and carboxylic acids . It participates in the reaction it promotes. Due to the influence of the quaternary ammonium salt structure, the 2-position of this compound is easily attacked by carboxylic acids . The resulting 2-hydroxypyridine carboxylate ester activates the ester carbonyl group, which easily undergoes esterolysis or aminolysis reaction, generating carboxylic acid derivatives at a high yield .
Temporal Effects in Laboratory Settings
This compound is a pale yellow crystalline solid which is stable at room temperature in closed containers under normal storage and handling conditions
Preparation Methods
2-Chloro-1-methylpyridinium iodide can be synthesized through a straightforward reaction involving 2-chloropyridine and iodomethane. In a dry reaction flask, 2-chloropyridine is dissolved in hot acetone, and an excess of iodomethane is added. The reaction mixture is stirred at room temperature for three hours, after which the solvent is evaporated to yield the solid product . Industrial production methods typically follow similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound.
Chemical Reactions Analysis
2-Chloro-1-methylpyridinium iodide undergoes various chemical reactions, primarily involving its role as a dehydrating and condensing agent. Some key reactions include:
Dehydrative Coupling Reactions: It is used to convert aldoximes to nitriles and alcohols to alkyl thiocyanates.
Formation of Carboxylate Esters: It reacts with carboxylic acids and alcohols to form esters.
Synthesis of Carboxamides and Lactones: It facilitates the formation of carboxamides from acids and amines, and lactones from hydroxy acids.
Formation of Carbodiimides: It is used to form carbodiimides from N,N-disubstituted thioureas.
Scientific Research Applications
2-Chloro-1-methylpyridinium iodide has a wide range of applications in scientific research:
Organic Synthesis: It is extensively used in the synthesis of esters, lactones, amides, lactams, and ketenes.
Peptide Synthesis: It serves as an efficient coupling reagent in peptide synthesis due to its low toxicity and simple reaction conditions.
Biomedical Applications: It is used as a cross-linking agent to fabricate biodegradable cross-linked hyaluronic acid films and gelatin membranes.
Analytical Chemistry: It is employed in the derivatization of cysteine in human plasma for high-performance liquid chromatography analysis.
Comparison with Similar Compounds
2-Chloro-1-methylpyridinium iodide is unique due to its specific reactivity and stability. Similar compounds include:
2-Bromo-1-ethyl-pyridinium tetrafluoroborate: Used in similar dehydrative coupling reactions.
Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate: Another dehydrating agent used in organic synthesis.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): Commonly used in peptide synthesis but is more expensive and has different reaction conditions compared to this compound.
This compound stands out due to its cost-effectiveness, low toxicity, and versatility in various synthetic applications.
Properties
IUPAC Name |
2-chloro-1-methylpyridin-1-ium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN.HI/c1-8-5-3-2-4-6(8)7;/h2-5H,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFPKTQEQNICFT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1Cl.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022260 | |
Record name | 2-Chloro-1-methylpyridinium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022260 | |
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Molecular Weight |
255.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nearly colorless or pale yellow solid; [Merck Index] Yellow hygroscopic powder; [Acros Organics MSDS] | |
Record name | 2-Chloro-1-methylpyridinium iodide | |
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CAS No. |
14338-32-0 | |
Record name | 2-Chloro-1-methylpyridinium iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14338-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Chloro-1-methylpyridinium iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014338320 | |
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Record name | 14338-32-0 | |
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Record name | 2-Chloro-1-methylpyridinium iodide | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1-methylpyridinium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.792 | |
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Record name | 2-CHLORO-1-METHYLPYRIDINIUM IODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLQ88NYZ68 | |
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Synthesis routes and methods
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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